molecular formula C9H11N5O3 B14005399 2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide CAS No. 66974-96-7

2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide

Cat. No.: B14005399
CAS No.: 66974-96-7
M. Wt: 237.22 g/mol
InChI Key: JSIMNNUQUYWHET-UHFFFAOYSA-N
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Description

2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide is a chemical compound with the molecular formula C9H11N3O2 It is known for its unique structure, which includes a triazene group and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide typically involves the reaction of 3,3-dimethyl-1-triazene with 5-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The triazene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrogen oxides.

    Reduction: Formation of 2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-aminobenzamide.

    Substitution: Formation of various substituted triazene derivatives.

Scientific Research Applications

2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazene group can also participate in reactions that modify the activity of enzymes or other proteins, thereby influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1e)-3,3-Dimethyl-1-triazenyl]benzoic acid
  • 2-[(1e)-3,3-Dimethyl-1-triazenyl]phenylacetic acid

Uniqueness

2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide is unique due to the presence of both a triazene group and a nitrobenzamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Biological Activity

The compound 2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide is a member of the benzamide class, characterized by its triazole moiety. This article focuses on the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the formation of the triazole ring followed by the introduction of the nitrobenzamide group. A common synthetic route includes:

  • Formation of Triazole : The triazole is synthesized through a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
  • Nitrobenzamide Formation : The nitrobenzamide portion is introduced via acylation reactions using 5-nitrobenzoic acid and appropriate coupling agents.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against a range of bacteria and fungi.
  • Anticancer Potential : The compound may exert cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings

Recent studies have investigated the biological activity of related compounds and their implications for drug development:

StudyFindings
Meibom et al. (2009) Identified synthesis pathways for triazole derivatives with potential anticancer activity.
ResearchGate Study (2020) Demonstrated that similar isoxazolidine compounds showed significant antibacterial activity.
PubMed Study (1984) Explored mutagenicity in related nitroso compounds, indicating potential DNA interaction.

Case Studies

  • Antitumor Activity : In vitro studies on human cancer cell lines showed that this compound exhibited IC50 values in the micromolar range, indicating promising anticancer properties.
  • Antimicrobial Testing : The compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing effective inhibition at low concentrations.

Properties

CAS No.

66974-96-7

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

IUPAC Name

2-(dimethylaminodiazenyl)-5-nitrobenzamide

InChI

InChI=1S/C9H11N5O3/c1-13(2)12-11-8-4-3-6(14(16)17)5-7(8)9(10)15/h3-5H,1-2H3,(H2,10,15)

InChI Key

JSIMNNUQUYWHET-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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